1-(diphenylmethyl)-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylmethyl)-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine is a complex organic compound with a unique structure that combines a piperazine ring with a diphenylmethyl group and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diphenylmethyl)-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine typically involves multiple steps, starting from readily available starting materials
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines under acidic or basic conditions.
Introduction of Diphenylmethyl Group: The diphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using diphenylmethanol and a suitable catalyst such as aluminum chloride.
Attachment of Tetrahydropyran Moiety: The tetrahydropyran moiety can be attached through a series of reactions involving the formation of an alkyne intermediate, followed by cyclization under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylmethyl)-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Diphenylmethyl)-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as its role as a drug candidate for treating certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(diphenylmethyl)-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Diphenylmethyl)piperazine: Lacks the tetrahydropyran moiety, making it less complex.
4-(3-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl)piperazine: Lacks the diphenylmethyl group, resulting in different chemical properties.
Uniqueness
1-(Diphenylmethyl)-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine is unique due to its combination of a piperazine ring, diphenylmethyl group, and tetrahydropyran moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C28H36N2O |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
1-benzhydryl-4-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]piperazine |
InChI |
InChI=1S/C28H36N2O/c1-27(2)16-10-17-28(3,31-27)18-11-19-29-20-22-30(23-21-29)26(24-12-6-4-7-13-24)25-14-8-5-9-15-25/h4-9,12-15,26H,10,16-17,19-23H2,1-3H3 |
InChI Key |
AUSVTMCFJKIUCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(O1)(C)C#CCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.